1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a fluoro and methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of pyrazole-3-carboxylic acid derivatives.
Reduction: Formation of pyrazole-3-methanol derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring enhance its binding affinity and selectivity towards these targets. The pyrazole ring provides a rigid scaffold that facilitates specific interactions with active sites, leading to the desired biological effects .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)pyrazole-3-carboxylic acid
- 1-(3-Methoxyphenyl)pyrazole-3-carboxylic acid
- 1-(4-Methoxyphenyl)pyrazole-3-carboxylic acid
Comparison: 1-(4-Fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which enhances its chemical reactivity and biological activity compared to similar compounds that lack these substituents. The combination of these groups provides a balance of electronic and steric effects, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-10-6-7(2-3-8(10)12)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBGVIRALCEJAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1712408-56-4 |
Source
|
Record name | 1-(4-fluoro-3-methoxyphenyl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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